molecular formula C10H9BrO3 B6257386 methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate CAS No. 1936545-61-7

methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate

Cat. No.: B6257386
CAS No.: 1936545-61-7
M. Wt: 257.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methoxycarbonyl group at the 7-position, and a dihydrobenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The dihydrobenzofuran core can be oxidized to form benzofuran derivatives or reduced to yield fully saturated compounds.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products

Scientific Research Applications

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.

    Biological Studies: The compound is used in studies to understand the structure-activity relationships of benzofuran derivatives and their biological effects.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Benzofuran derivatives are explored for their potential use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the methoxycarbonyl group play crucial roles in modulating the compound’s reactivity and binding affinity. The dihydrobenzofuran core provides a rigid scaffold that can interact with specific biological targets, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
  • Methyl 4-fluoro-2,3-dihydro-1-benzofuran-7-carboxylate
  • Methyl 4-iodo-2,3-dihydro-1-benzofuran-7-carboxylate

Uniqueness

Methyl 4-bromo-2,3-dihydro-1-benzofuran-7-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

1936545-61-7

Molecular Formula

C10H9BrO3

Molecular Weight

257.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.